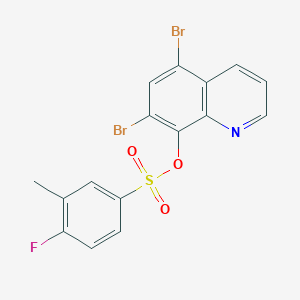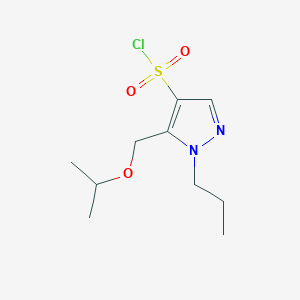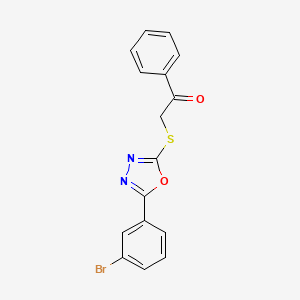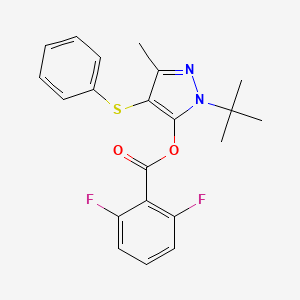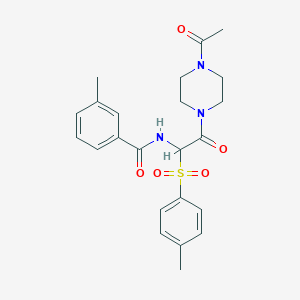
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains an acetyl group, a tosyl group, and a benzamide moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of protected 1,2-diamines with various reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Chemical Reactions Analysis
Piperazine derivatives, such as this compound, can undergo a variety of chemical reactions. For instance, they can participate in cyclization reactions with 1,2-diamine derivatives and sulfonium salts . They can also undergo ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Breast Cancer Research
The compound has been investigated for its potential as a therapeutic agent against human estrogen receptor-positive (ER+) breast cancer cells. Researchers synthesized a series of thiouracil amide derivatives and screened them for loss of cell viability. Notably, compound 5e demonstrated moderate to significant efficacy, with an IC50 value of 18 μM. Additionally, compounds 5a and 5e inhibited the catalytic activity of PARP1 (poly ADP-ribose polymerase 1), enhanced PARP1 cleavage, increased phosphorylation of H2AX (a DNA damage marker), and elevated CASPASE 3/7 activity .
Acetylcholinesterase Inhibition
In another context, related derivatives—specifically 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide compounds—have been designed, synthesized, and evaluated as potential acetylcholinesterase inhibitors (AChEIs). These inhibitors play a crucial role in managing Alzheimer’s disease and other neurodegenerative conditions .
DYRK1A Inhibition
The compound’s pyridine-4-boronic acid pinacol ester analog has been employed in the synthesis of novel pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one derivatives. These compounds act as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in neurodevelopmental disorders and cognitive function .
作用機序
Target of Action
The primary targets of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide Similar compounds have been found to target enzymes such as acetylcholinesterase and Poly (ADP-Ribose) Polymerase in human breast cancer cells . These enzymes play crucial roles in various biological processes, including neurotransmission and DNA repair, respectively.
Mode of Action
The exact mode of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide Similar compounds have been shown to inhibit the catalytic activity of their target enzymes . This inhibition can lead to changes in the normal functioning of the cells, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide Similar compounds have been found to affect pathways related to acetylcholine metabolism and DNA repair . These pathways can have downstream effects on various cellular processes, including neurotransmission and cell survival.
Result of Action
The molecular and cellular effects of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide Similar compounds have been found to cause a loss of cell viability in certain cancer cell lines , suggesting potential anticancer effects.
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, indole derivatives have been found to have a wide range of biological potentials . Therefore, “N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide”, which contains a piperazine moiety, could also have interesting biological activities that are worth exploring.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-16-7-9-20(10-8-16)32(30,31)22(24-21(28)19-6-4-5-17(2)15-19)23(29)26-13-11-25(12-14-26)18(3)27/h4-10,15,22H,11-14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDCXDCPJCZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2704364.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
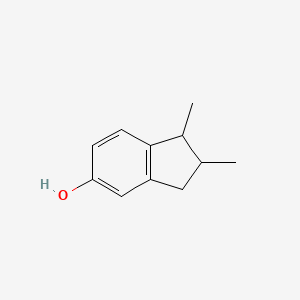
![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)

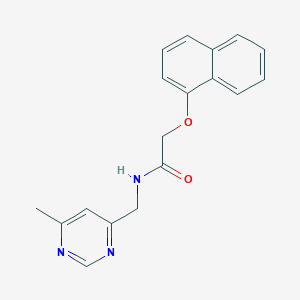
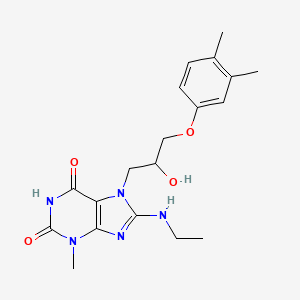
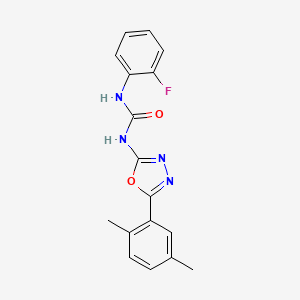
![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)
